Neopentyl glycol diacrylate

Catalog No.
S597045
CAS No.
2223-82-7
M.F
C11H16O4
CH2CHCOOCH2C(CH3)2CH2OCOCHCH2
C11H16O4
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentyl glycol diacrylate

CAS Number

2223-82-7

Product Name

Neopentyl glycol diacrylate

IUPAC Name

(2,2-dimethyl-3-prop-2-enoyloxypropyl) prop-2-enoate

Molecular Formula

C11H16O4
CH2CHCOOCH2C(CH3)2CH2OCOCHCH2
C11H16O4

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C11H16O4/c1-5-9(12)14-7-11(3,4)8-15-10(13)6-2/h5-6H,1-2,7-8H2,3-4H3

InChI Key

MXFQRSUWYYSPOC-UHFFFAOYSA-N

SMILES

CC(C)(COC(=O)C=C)COC(=O)C=C

solubility

Solubility in water: poo

Synonyms

neopentylglycol diacrylate, NPGDA

Canonical SMILES

CC(C)(COC(=O)C=C)COC(=O)C=C

The exact mass of the compound Neopentyl glycol diacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: poorsolubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97407. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neopentyl glycol diacrylate (NPGDA, CAS 2223-82-7) is a bifunctional reactive diluent monomer extensively utilized in ultraviolet (UV) and electron beam (EB) curable systems. Structurally characterized by two terminal acrylate groups attached to a highly branched neopentyl core, NPGDA delivers a specific combination of low viscosity (4–12 cps at 25°C) and rapid polymerization kinetics. For industrial buyers, its primary procurement value lies in its ability to effectively thin high-viscosity oligomers without compromising the mechanical rigidity, thermal resistance, or chemical durability of the final crosslinked network. Because its gem-dimethyl structure provides critical steric hindrance, NPGDA is heavily prioritized for applications demanding strict weatherability and hydrolytic stability .

Generic substitution of NPGDA with common aliphatic or ether-linked diacrylates frequently leads to measurable performance failures in demanding environments. While 1,6-Hexanediol diacrylate (HDDA) offers similar low-viscosity dilution (1–6 cps), its flexible, six-carbon linear chain significantly lowers the glass transition temperature (Tg) of the cured film, reducing scratch and abrasion resistance . Alternatively, substituting with Dipropylene glycol diacrylate (DPGDA) introduces ether linkages that are highly vulnerable to oxidative degradation and moisture ingress [1]. NPGDA’s sterically hindered neopentyl backbone shields its ester bonds from saponification and hydrolysis, meaning that replacing it with standard diluents forces a compromise between mechanical hardness and long-term environmental durability [2].

Hydrolytic Stability and Saponification Resistance

The structural integrity of cured coatings in high-moisture or alkaline environments depends heavily on the monomer's resistance to ester bond cleavage. NPGDA features a gem-dimethyl (2,2-dimethyl) neopentyl core that provides significant steric hindrance around the ester linkages. When compared to unhindered linear diacrylates like HDDA or ether-containing monomers like DPGDA, NPGDA demonstrates significantly higher resistance to hydrolysis and saponification [1]. While DPGDA undergoes oxidative and hydrolytic degradation due to its ether bonds, NPGDA maintains its crosslinked network integrity under prolonged environmental stress[2].

Evidence DimensionHydrolytic and oxidative stability
Target Compound DataNPGDA (Sterically hindered ester bonds, high stability)
Comparator Or BaselineDPGDA (Ether linkages, high vulnerability to hydrolysis) and HDDA (Unhindered ester bonds)
Quantified DifferenceNPGDA prevents moisture-induced degradation and saponification that rapidly degrades DPGDA/HDDA-based networks.
ConditionsHigh-moisture, outdoor, or alkaline environmental exposure

Procurement must prioritize NPGDA over DPGDA for outdoor, marine, or weatherable coating applications to prevent premature film degradation.

Viscosity Reduction vs. Cured Film Hardness (Tg)

Formulators often struggle to reduce resin viscosity without plasticizing the final film. NPGDA offers a highly efficient dilution profile with a viscosity of 4–12 cps at 25°C, closely rivaling the 1–6 cps viscosity of HDDA . However, unlike HDDA, which incorporates a flexible 6-carbon linear chain that lowers the overall glass transition temperature (Tg), NPGDA utilizes a compact, rigid 5-carbon branched structure. This structural rigidity allows NPGDA to maintain a high Tg and impart elevated scratch, heat, and abrasion resistance to the cured polymer network, directly outperforming HDDA in mechanical hardness .

Evidence DimensionViscosity and Film Hardness (Tg)
Target Compound DataNPGDA (Viscosity: 4-12 cps; High Tg and rigid network)
Comparator Or BaselineHDDA (Viscosity: 1-6 cps; Low Tg and flexible network)
Quantified DifferenceBoth achieve sub-15 cps dilution, but NPGDA yields a harder, higher-Tg film compared to HDDA.
ConditionsUV/EB cured acrylic prepolymer formulations at 25°C

Enables buyers to source a diluent that achieves sprayable or printable viscosities without sacrificing the end-product's scratch and abrasion resistance.

Volumetric Shrinkage Control in Rapid Curing

In precision applications such as 3D printing and photopolymer plates, excessive shrinkage during polymerization causes warping and dimensional inaccuracy. NPGDA exhibits a controlled volumetric shrinkage of approximately 14.2%, which is highly competitive for a low-molecular-weight reactive diluent [1]. Combined with its dual acrylate functionality, it ensures rapid crosslinking and high conversion rates under UV irradiation. Compared to other highly reactive bulk monomers that can exhibit higher shrinkage or lower conversion, NPGDA provides a measurable balance of fast cure kinetics and required dimensional stability.

Evidence DimensionVolumetric shrinkage and reactivity
Target Compound DataNPGDA (~14.2% volumetric shrinkage, rapid cure)
Comparator Or BaselineStandard low-viscosity aliphatic diacrylates (often >15% shrinkage with similar reactivity)
Quantified DifferenceNPGDA maintains a 14.2% shrinkage profile while delivering the high crosslink density required for rapid UV curing.
ConditionsPhotopolymerization in UV-curable resins and 3D printing applications

Critical for procuring monomers for stereolithography (SLA) or dental composites where both rapid throughput and dimensional fidelity are non-negotiable.

High-Durability Outdoor and Automotive Coatings

NPGDA is a highly effective reactive diluent for UV-curable clearcoats, wood finishes, and metal coatings exposed to harsh weather, as its sterically hindered neopentyl core prevents hydrolytic degradation and yellowing [1].

Rigid Photopolymer 3D Printing Resins

In SLA/DLP 3D printing, NPGDA effectively thins viscous oligomers while maintaining the high Tg, mechanical hardness, and dimensional accuracy (14.2% shrinkage) required for engineering-grade printed parts [2].

Electronic Solder Masks and Photoresists

The combination of low moisture absorption, high heat resistance, and chemical stability makes NPGDA a highly reliable crosslinking monomer for printed circuit board (PCB) solder masks and electronic encapsulants compared to moisture-sensitive ether-based diluents .

Physical Description

Liquid
LIQUID.

Color/Form

Colorless liquid

XLogP3

2.4

Boiling Point

at 0.13kPa: 96 °C

Flash Point

115 °C c.c.

Vapor Density

7.3 (Air = 1)
Relative vapor density (air = 1): 7.3

Density

1.031 g/cu cm at 25 °C
Relative density (water = 1): 1.0

LogP

log Kow = 2.48 (est)

Melting Point

6 °C

UNII

0OHU17DNNU

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

0.03 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 4

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2223-82-7

Wikipedia

2,2-dimethyltrimethylene acrylate

Methods of Manufacturing

In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/
Acrylates can be prepared by ... dehydration of the corresponding hydroxyalkanoic acid, saponification of the alkene nitrile, catalytic hydration of acetylene and carbon monoxide, or the reaction of acetone with hydrocyanic acid. /Acrylates/
ESTERIFICATION OF NEOPENTYL GLYCOL WITH ACRYLIC ACID

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
2-Propenoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester: ACTIVE
... Hydroquinone or monomethyl ether hydroquinone are added to acrylic monomers to stabilize them ... . /Acrylic ester monomers/

Analytic Laboratory Methods

Chemical assay is preferably performed by gas-liquid chromatography or by the conventional methods for determination of unsaturation such as bromination or addition of mercaptan, sodium bisulfide, morpholine, or mercuric acetate. /Acrylic acid & derivatives/
Retention times for acrylates were measured with 2 different columns (C18 corasil and C8 lichrosorb) using reverse-phase high pressure liquid chromatography in order to obtain the partition coefficients of acrylates between 1-octanol and water (log p). /Acrylates/

Storage Conditions

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. ... The acrylic esters may be stored in mild or stainless steel, or aluminum. /Acrylic acid & derivatives/

Dates

Last modified: 08-15-2023

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